molecular formula C9H10O3 B505586 1-(4-Hydroxy-2-methoxyphenyl)ethanone

1-(4-Hydroxy-2-methoxyphenyl)ethanone

Cat. No.: B505586
M. Wt: 166.17 g/mol
InChI Key: XPHIPEXPAGCEBM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxyphenyl)ethanone is an aromatic ketone.
This compound is a natural product found in Ficus benghalensis and Iris germanica with data available.

Biological Activity

1-(4-Hydroxy-2-methoxyphenyl)ethanone, also known as acetovanillone, is a phenolic compound with notable biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C9_9H10_{10}O3_3
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 493-33-4

The compound features a methoxy group and a hydroxyl group on the aromatic ring, contributing to its biological activity.

Biological Activities

  • Antioxidant Activity
    • This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .
  • Tyrosinase Inhibition
    • This compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. By inhibiting this enzyme, it can potentially reduce hyperpigmentation and improve skin tone. Research indicates that it may be used in cosmetic formulations aimed at skin whitening and treating conditions like melasma .
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. This property may be attributed to its ability to disrupt microbial cell membranes and inhibit growth .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory effects in various models by downregulating pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory skin conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals : The hydroxyl group in its structure plays a vital role in neutralizing free radicals.
  • Inhibition of Enzymatic Activity : Its interaction with tyrosinase prevents the conversion of tyrosine to melanin.
  • Modulation of Inflammatory Pathways : It affects signaling pathways involved in inflammation, leading to reduced cytokine production.

Table 1: Summary of Biological Activities

ActivityMechanismReference
AntioxidantFree radical scavenging
Tyrosinase inhibitionEnzyme inhibition
AntimicrobialDisruption of cell membranes
Anti-inflammatoryCytokine modulation

Case Study: Skin Whitening Formulations

A study investigated the efficacy of formulations containing this compound for skin whitening. Results showed a significant reduction in melanin levels in treated skin samples compared to controls, highlighting its potential as a safe and effective ingredient for cosmetic products aimed at reducing pigmentation .

Safety and Toxicology

While this compound has demonstrated various beneficial effects, safety assessments are crucial for its use in consumer products. Current literature suggests that it is well-tolerated with minimal side effects when used topically . However, further studies are necessary to fully understand its long-term safety profile.

Properties

IUPAC Name

1-(4-hydroxy-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIPEXPAGCEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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